molecular formula C22H16N6O4S2 B2451142 N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) CAS No. 896342-96-4

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)

Cat. No. B2451142
CAS RN: 896342-96-4
M. Wt: 492.53
InChI Key: CXUKHYDQCAXGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a useful research compound. Its molecular formula is C22H16N6O4S2 and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • N,N'-(1,2-phenylene)bis derivatives have been the focus of several studies exploring their synthesis and chemical properties. For instance, the synthesis of related compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides and their antimicrobial activity has been documented (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015). This research highlights the potential medicinal applications of such compounds.

Biological Activity

  • The biological properties of these compounds are a significant area of research. Studies have revealed that derivatives of N,N'-(1,2-phenylene)bis have shown promise in antimicrobial activities. For instance, research into the synthesis of Thiazolo[3,2-a]-Pyrimidines & Pyrimido[2,1-c]Triazine derivatives demonstrated their potential in antimicrobial applications (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Molecular Structure Analysis

  • The molecular structure and crystallography of these compounds have been extensively studied. For instance, the crystal structures of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) derivatives were determined, providing valuable insights into their molecular configurations (Lin, Zhang, Xu, Ke, & Guo, 2001). This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields, including pharmaceuticals.

Pharmacological Potential

  • Investigations into the pharmacological potential of these compounds have shown that they possess significant anti-inflammatory activities. For instance, a series of related compounds, 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, were synthesized and evaluated for anti-inflammatory activity, with some showing promising results (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Buttinoni, Ferrari, & Tremolada, 1986). This suggests the potential use of these compounds in developing new anti-inflammatory drugs.

properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O4S2/c1-11-9-27-19(31)13(7-23-21(27)33-11)17(29)25-15-5-3-4-6-16(15)26-18(30)14-8-24-22-28(20(14)32)10-12(2)34-22/h3-10H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUKHYDQCAXGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3NC(=O)C4=CN=C5N(C4=O)C=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.